Product packaging for Benzylhydrochlorothiazide(Cat. No.:CAS No. 1824-50-6)

Benzylhydrochlorothiazide

Cat. No.: B019321
CAS No.: 1824-50-6
M. Wt: 387.9 g/mol
InChI Key: BWSSMIJUDVUASQ-UHFFFAOYSA-N
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Description

Benzylhydrochlorothiazide is a diuretic and antihypertensive agent belonging to the 1,2,4-benzothiadiazine 1,1-dioxide class of compounds. As a research chemical, it is a valuable tool for studying renal physiology, electrolyte balance, and cardiovascular diseases. Main Applications and Research Value Hypertension Research: Used to investigate mechanisms of blood pressure regulation. Its dual action of reducing blood volume and causing direct vasodilation makes it a key compound in cardiovascular pharmacology studies. Edema and Fluid Balance Studies: Employed in models of heart failure, liver cirrhosis, and renal dysfunction to understand and manage fluid retention. Ion Transport Studies: Serves as a specific inhibitor of the sodium-chloride symporter (NCC) in the distal convoluted tubule of the nephron, making it essential for renal and membrane transport research. Enzyme Inhibition Profiling: Used to study off-target effects and selectivity, as thiazide diuretics are known to inhibit various carbonic anhydrase (CA) isoforms, influencing electrolyte secretion and vascular tone. Mechanism of Action The primary mechanism involves the inhibition of the Na-Cl cotransporter in the distal convoluted tubule of the kidney. This inhibition reduces the reabsorption of sodium and chloride ions, leading to increased osmolarity in the tubule and enhanced excretion of water (diuresis). The resultant reduction in plasma volume and cardiac output contributes to its antihypertensive effect. A secondary, vasodilatory effect is believed to be mediated through the activation of calcium-activated potassium channels in vascular smooth muscle and the inhibition of carbonic anhydrases in vascular tissue. Chemical Information CAS Number: 1824-50-6 Molecular Formula: C14H14ClN3O4S2 Formula Weight: 387.86 g/mol Form: White to pale yellow solid Storage: Store at -20°C Solubility: Soluble in DMSO, Methanol, and Ethyl Acetate (slightly). This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14ClN3O4S2 B019321 Benzylhydrochlorothiazide CAS No. 1824-50-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzyl-6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H14ClN3O4S2/c15-10-7-11-13(8-12(10)23(16,19)20)24(21,22)18-14(17-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,17-18H,6H2,(H2,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSSMIJUDVUASQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H14ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045114
Record name Benzylhydrochlorothiazide
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Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

96782-98-8, 96782-97-7, 1824-50-6
Record name 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-3-(phenylmethyl)-, 1,1-dioxide, (-)-
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Record name 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-3-(phenylmethyl)-, 1,1-dioxide, (+)-
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Record name BENZYLHYDROCHLOROTHIAZIDE
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Pharmacological Mechanisms of Benzylhydrochlorothiazide

Mechanism of Action at the Molecular and Cellular Level

The primary pharmacological activity of Benzylhydrochlorothiazide occurs within the nephrons, the functional units of the kidney. wikipedia.org

The main target of this compound is the sodium-chloride (Na+/Cl-) symporter (also known as NCC) located in the apical membrane of the cells in the distal convoluted tubule (DCT) of the kidney. wikipedia.orgnih.govpharmgkb.org By inhibiting this transporter, this compound blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. patsnap.comwikipedia.org Thiazides are thought to inhibit the binding of chloride to the symporter, which in turn prevents the co-transport of sodium. pharmgkb.org This action accounts for the reabsorption of about 7% of the total filtered sodium. nih.gov

The inhibition of the Na+/Cl- symporter by this compound sets off a cascade of changes in how the kidney handles various electrolytes.

Sodium and Chloride: By blocking their reabsorption in the distal convoluted tubule, the drug leads to a significant increase in the excretion of sodium and chloride ions in the urine. patsnap.comwikipedia.org

Water: The increased concentration of these ions in the tubular fluid raises its osmolarity. wikipedia.org Consequently, water is retained in the tubule through osmosis and excreted, leading to the diuretic effect. wikipedia.org

Potassium: The increased delivery of sodium to the collecting ducts stimulates the renin-angiotensin-aldosterone system and activates the Na+/K+-ATPase pump. wikipedia.orgwikidoc.org This results in an exchange where sodium is reabsorbed, and potassium is excreted into the urine, which can lead to lower potassium levels in the blood (hypokalemia). wikipedia.orgnih.gov

Magnesium: this compound also promotes the excretion of magnesium. patsnap.com

Calcium: In contrast to other electrolytes, thiazides decrease the amount of calcium excreted in the urine (a hypocalciuric effect). nih.govphysiology.org This is achieved by enhancing calcium reabsorption in the distal tubules. The reduced intracellular sodium in the tubule cells (due to NCC inhibition) increases the activity of the basolateral Na+/Ca2+ exchanger, which pumps calcium out of the cell into the bloodstream while bringing sodium in. wikipedia.org This lowers intracellular calcium, creating a favorable gradient for more calcium to enter the cell from the tubular fluid through apical calcium channels like TRPV5. wikipedia.orgnih.gov

Table 1: Effects of this compound on Electrolyte and Water Handling in the Kidney

SubstanceEffect on ReabsorptionEffect on ExcretionPrimary Site of Action
Sodium (Na+) DecreasedIncreasedDistal Convoluted Tubule wikipedia.org
Chloride (Cl-) DecreasedIncreasedDistal Convoluted Tubule wikipedia.org
Water (H₂O) DecreasedIncreasedDistal Convoluted Tubule wikipedia.org
Potassium (K+) Indirectly DecreasedIncreasedCollecting Duct wikipedia.orgwikidoc.org
Calcium (Ca2+) IncreasedDecreasedDistal Convoluted Tubule wikipedia.orgnih.gov
Magnesium (Mg2+) DecreasedIncreasedNot specified in results

Potassium Channel Activation: One leading hypothesis is that thiazides cause vasodilation by activating potassium channels in vascular smooth muscle cells. ahajournals.orgahajournals.orgnih.gov The opening of these channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This makes it more difficult for voltage-gated calcium channels to open, reducing calcium influx and leading to muscle relaxation and vasodilation. ahajournals.org

Calcium Desensitization: Some research suggests that thiazides may desensitize vascular smooth muscle cells to the effects of vasoconstrictors like norepinephrine. wikidoc.org This could involve a reduction in vasoconstriction without changes in cellular calcium levels, possibly through inhibition of pathways like the Rho kinase pathway. nih.gov

Na+/K+-ATPase Inhibition: It has been proposed that thiazides such as this compound may act as blockers of Na+/K+-ATPase, which could lead to reduced water reabsorption and potentially influence vascular tone. nih.gov

Receptor-Level Interactions and Signaling Pathways

Na+/K+-ATPase: Some studies classify thiazides, including this compound, as Na+/K+-ATPase blockers. nih.gov This enzyme is crucial for maintaining the sodium and potassium gradients across cell membranes. By inhibiting it, thiazides could indirectly affect numerous cellular processes, including water reabsorption in the kidney. nih.gov

Carbonic Anhydrase: While not their primary mechanism, some thiazide diuretics have a weak inhibitory effect on carbonic anhydrase. Chlorthalidone (B1668885), a thiazide-like diuretic, is known to bind to this enzyme in red blood cells, which may contribute to its long duration of action. ccjm.org

Signaling Pathways: The downstream effects of thiazide action involve various signaling pathways. For instance, the changes in electrolyte flow in the kidney can activate the renin-angiotensin-aldosterone system (RAAS). wikipedia.org The vasodilatory effects may involve pathways that modulate vascular smooth muscle contractility, such as those involving Rho kinase or potassium channel activity. nih.govahajournals.org However, direct, high-affinity binding of this compound to receptors like adrenergic or aldosterone (B195564) receptors has not been established as its primary mechanism of action. nih.govgoogle.com

Comparative Pharmacodynamics within the Thiazide Class

This compound belongs to the thiazide class of diuretics, which includes other well-known agents like hydrochlorothiazide (B1673439) and thiazide-like diuretics such as chlorthalidone and indapamide (B195227). science.govresearchgate.netepo.org While they share the same core mechanism of inhibiting the Na+/Cl- symporter, there are pharmacodynamic differences among them.

Potency and Duration of Action: Differences in chemical structure can lead to variations in potency and half-life. ccjm.org For example, chlorthalidone is considered 1.5 to 2 times more potent than hydrochlorothiazide and has a significantly longer duration of action. ccjm.org This prolonged action is partly attributed to its extensive binding to carbonic anhydrase in red blood cells, creating a drug reservoir. ccjm.org

Vasodilatory Effects: Not all thiazides share the same vasodilatory mechanisms. Studies have shown that while hydrochlorothiazide produces vasodilation through potassium channel activation, the thiazide-like diuretic indapamide does not appear to have a direct vasodilatory effect in the same experimental models. ahajournals.orgahajournals.org

Metabolic Effects: The degree to which different thiazides affect electrolyte levels and metabolic parameters can also vary. For instance, the longer-acting and more potent chlorthalidone may be associated with a greater incidence of metabolic side effects like hypokalemia compared to hydrochlorothiazide at commonly prescribed doses. ccjm.orgresearchgate.net

This compound is structurally and functionally a member of this class, and its effects are generally considered characteristic of thiazide diuretics. nih.gov However, detailed head-to-head comparative studies quantifying its specific potency, duration, and vasodilatory profile against other thiazides are not widely available in recent literature.

Preclinical Research on Benzylhydrochlorothiazide

In Vitro Studies on Cellular Models

In vitro studies, which are conducted in a controlled laboratory setting outside of a living organism, provide a targeted approach to understanding the molecular and cellular effects of a drug. slideshare.net For Benzylhydrochlorothiazide, these studies primarily focus on its interaction with renal cells to characterize its diuretic properties.

The primary mechanism of action for thiazide diuretics like this compound is the inhibition of the sodium-chloride (Na+-Cl-) symporter (also known as NCC) in the distal convoluted tubule (DCT) of the nephron. patsnap.compatsnap.com Cell culture models are instrumental in studying this interaction directly.

Researchers utilize cell lines that express the NCC to investigate the effects of this compound. These models allow for the direct measurement of Na+ and Cl- transport across the cell membrane. By exposing these cells to varying concentrations of this compound, scientists can determine the drug's potency and efficacy in blocking the NCC. nih.gov

Key findings from such studies demonstrate that this compound effectively inhibits the reabsorption of sodium and chloride ions. patsnap.com This inhibition leads to an increased concentration of these ions in the tubular fluid, which in turn draws water osmotically, resulting in diuresis. patsnap.com

Cell Line ModelTransporter StudiedKey Finding with Thiazide Diuretics
Distal Convoluted Tubule (DCT) CellsSodium-Chloride Cotransporter (NCC)Inhibition of Na+ and Cl- reabsorption. patsnap.comnih.gov
Renal Epithelial CellsVarious Ion TransportersElucidation of transporter-specific interactions. nih.gov

Beyond its primary action on the NCC, in vitro studies also explore the broader effects of this compound on ion transport and membrane dynamics in various cell types. These investigations help to understand the full spectrum of the drug's cellular activities.

Electrophysiological techniques, such as patch-clamp analysis, are employed to measure the flow of ions across the cell membrane. These studies have revealed that thiazide diuretics can influence other ion channels and transporters, although their primary effect remains on the NCC. nih.govplos.org For instance, some research suggests that at higher concentrations, thiazides may affect calcium-activated potassium channels in vascular smooth muscle cells, potentially contributing to their vasodilatory effects. nih.gov

Furthermore, studies on membrane dynamics investigate how this compound interacts with the lipid bilayer of the cell membrane and influences its properties. utexas.edu Understanding these interactions is important for a comprehensive view of the drug's cellular pharmacology.

Experimental TechniqueParameter MeasuredRelevance to this compound Research
Patch-Clamp ElectrophysiologyIon channel currentsInvestigates effects on non-NCC ion channels. frontiersin.org
Fluorescent Ion ImagingIntracellular ion concentrationsVisualizes changes in cellular ion levels.
Membrane Fluidity AssaysLipid bilayer dynamicsAssesses interaction with the cell membrane.

In Vivo Animal Model Studies

In vivo studies, conducted in living organisms, are essential for understanding how a drug behaves in a complex physiological system. ijarsct.co.in Animal models, particularly rodents, are widely used in the preclinical evaluation of antihypertensive and diuretic agents like this compound. nih.govresearchgate.net

Spontaneously hypertensive rats (SHR) are a commonly used genetic model of hypertension that shares many features with human essential hypertension. nih.govresearchgate.net Studies in these animals are critical for evaluating the antihypertensive efficacy of drugs like this compound. nih.gov

In these models, the administration of this compound leads to a reduction in blood pressure. ahajournals.org This effect is attributed to both its diuretic action, which reduces plasma volume, and a potential secondary vasodilatory effect. patsnap.compatsnap.com The diuretic efficacy is typically assessed by measuring urine output and the excretion of electrolytes over a specific period following drug administration.

Animal ModelKey FeatureApplication in this compound Research
Spontaneously Hypertensive Rat (SHR)Genetic hypertensionEvaluation of antihypertensive efficacy. nih.govnih.gov
Wistar-Kyoto (WKY) RatNormotensive controlComparison to hypertensive models. nih.gov
Salt-Sensitive Rat ModelsHypertension induced by high salt dietStudy of efficacy in salt-sensitive hypertension. ijprajournal.com

A crucial aspect of in vivo studies is the assessment of the drug's impact on renal function and electrolyte balance. nih.gov The diuretic action of this compound inherently alters the handling of electrolytes by the kidneys.

Researchers monitor several key parameters in animal models following the administration of this compound. These include urine volume, urinary excretion rates of sodium, potassium, chloride, and other electrolytes. europa.eu Blood samples are also analyzed to determine serum electrolyte concentrations. ekb.eg These studies have consistently shown that thiazide diuretics increase the excretion of sodium and chloride, and can also lead to an increased excretion of potassium. patsnap.comeuropa.eu

Parameter MeasuredMethod of AssessmentSignificance for this compound
Urine VolumeMetabolic cagesQuantifies diuretic effect.
Urinary Electrolytes (Na+, K+, Cl-)Ion-selective electrodesMeasures impact on electrolyte excretion. europa.eu
Serum ElectrolytesBlood analysisAssesses systemic electrolyte balance. ekb.eg
Glomerular Filtration Rate (GFR)Creatinine/inulin clearanceEvaluates overall kidney function. nih.gov

Investigating the cardiovascular responses to this compound in animal models is fundamental to understanding its antihypertensive effects beyond diuresis. dergipark.org.tr

Methodologies include the continuous monitoring of blood pressure and heart rate in conscious, unrestrained animals using telemetry or indwelling catheters. nih.gov This allows for a detailed characterization of the drug's effect on these vital parameters over time. Studies have shown that thiazide diuretics can lower blood pressure without causing a compensatory increase in heart rate. nih.gov

Investigative MethodCardiovascular Parameter AssessedKey Finding with Thiazide Diuretics
Telemetry/Intra-arterial CatheterBlood Pressure, Heart RateReduction in blood pressure, often without reflex tachycardia. nih.gov
Aortic Ring Vasoconstriction AssaysVascular Smooth Muscle ToneAttenuation of agonist-induced vasoconstriction. ahajournals.org
EchocardiographyCardiac Structure and FunctionAssessment of long-term effects on the heart.

Translational Research from Preclinical to Clinical Stages

The transition of this compound from a laboratory compound to a clinically utilized medication, as well as the exploration of its potential for new applications, is built upon a foundation of preclinical research. This process involves translating findings from in vitro and in vivo models to predict and inform human clinical use. The translational research for this compound has followed distinct paths: one leading to its established clinical application as a diuretic, and others uncovering new potential therapeutic activities and safety considerations that inform its clinical profile.

The primary translational success of this compound is rooted in its preclinical validation as a diuretic agent. Its mechanism of action, shared with other thiazide diuretics, involves the inhibition of the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the nephron. patsnap.comnih.gov Preclinical studies established that this inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of water and electrolytes. patsnap.comnih.gov This fundamental diuretic and natriuretic effect, demonstrated in animal models, directly translated into its clinical application for managing hypertension and edema. patsnap.commdpi.com The initial reduction in blood pressure is attributed to a decrease in plasma volume and cardiac output, while sustained antihypertensive effects are linked to a mild vasodilatory effect, reducing peripheral vascular resistance. patsnap.comnih.gov This pathway from a well-defined preclinical mechanism to a predictable clinical outcome represents a classic example of successful translational research.

Beyond its diuretic properties, preclinical screening has identified novel potential applications for this compound. In a significant example of drug repurposing research, a quantitative high-throughput screening of 2,816 compounds identified this compound as having anticancer activity in a thyroid cancer cell line (FTC-133). This preclinical finding positions the compound as a potential candidate for further oncological investigation, although translation into clinical cancer trials has not been reported.

Table 1: Preclinical Anticancer Activity of this compound

Cancer Cell LineAssay TypeCurve ClassEfficacy (%)Potency (AC50, µM)
FTC-133 (Thyroid Cancer)Cell Proliferation Assay-2.1-11523.72

This table summarizes the preclinical data showing the inhibitory effect of this compound on thyroid cancer cells. The curve class indicates the quality of the dose-response curve, with classes 1 and 2 being the highest confidence. Efficacy reflects the maximum percentage of inhibition, and AC50 represents the concentration at which 50% of the maximum response is observed.

Another important area of preclinical investigation with direct translational relevance is photosafety. Studies have evaluated the phototoxicity of this compound and other diuretics. science.govscience.gov In vitro experiments using cell culture models and in vivo studies in hairless mice demonstrated that, upon exposure to UVA radiation, this compound could induce phototoxic reactions. science.govscience.gov In animal models, this manifested as edema or ulceration. science.govscience.gov This type of preclinical finding is critical for translational medicine as it helps to build a comprehensive profile of a drug before or during its clinical use, allowing for the anticipation of potential adverse effects. The knowledge gained from these preclinical photosafety studies translates directly to clinical risk management by informing prescribing information regarding photosensitivity reactions.

Clinical Research of Benzylhydrochlorothiazide

Clinical Trial Design and Methodologies

The design and methodology of clinical trials are the cornerstones of evidence-based medicine, ensuring that the data generated on a drug's efficacy and safety are robust and reliable.

The initial step in designing a clinical trial involves the formulation of clear study objectives and a testable hypothesis. evitachem.com The primary objective of a clinical trial for a compound like Benzylhydrochlorothiazide would typically be to assess its blood pressure-lowering effects in patients with hypertension. patsnap.com Secondary objectives might include evaluating its diuretic efficacy, its impact on electrolyte balance, or its long-term safety profile.

A corresponding hypothesis would be a specific, measurable statement. For instance, a null hypothesis might state that there is no significant difference in the reduction of systolic blood pressure between this compound and a placebo. The alternative hypothesis would posit that this compound is superior to placebo in reducing systolic blood pressure. evitachem.com The objectives guide the entire study, from the design and conduct to the analysis and interpretation of the results. researchgate.net

Table 4.1.1: Example of Study Objectives and Hypotheses for a this compound Clinical Trial

ComponentExample
Primary Objective To evaluate the antihypertensive efficacy of this compound compared to placebo in patients with mild to moderate essential hypertension.
Secondary Objectives - To assess the dose-response relationship of this compound.- To monitor the effect of this compound on serum electrolyte levels.
Primary Hypothesis This compound will demonstrate a statistically significant greater reduction in mean 24-hour ambulatory systolic blood pressure from baseline compared to placebo after 12 weeks of treatment.
Secondary Hypotheses - Higher doses of this compound will be associated with a greater reduction in blood pressure.- Treatment with this compound will be associated with a decrease in serum potassium levels.
Note: This table presents hypothetical examples as specific data for this compound trials are not publicly available.

To minimize bias, randomized, double-blind, placebo-controlled trials are considered the gold standard in clinical research. ethernet.edu.et In a trial for this compound, randomization would involve assigning participants by chance to either the treatment group (receiving this compound) or a control group (receiving a placebo or an active comparator). nih.gov This process helps to ensure that the groups are comparable in terms of known and unknown prognostic factors. ethernet.edu.et

Blinding is the practice of keeping the participants, investigators, and/or data analysts unaware of the treatment allocation. clinexprheumatol.org A double-blind design, where neither the participant nor the investigator knows the treatment assignment, is crucial to prevent bias in the reporting of outcomes and in the management of patients. clinexprheumatol.orgnih.gov

Determining the appropriate sample size is a critical step to ensure that a clinical trial has sufficient statistical power to detect a clinically meaningful treatment effect if one truly exists. centerwatch.com The power of a study is the probability of correctly rejecting the null hypothesis when it is false. nih.gov An underpowered study with too few participants may fail to detect a real effect, while an overpowered study with too many participants may be unnecessarily costly and expose more individuals to the investigational drug. centerwatch.com

The calculation of sample size depends on several factors, including the desired level of statistical significance (alpha), the desired power (typically 80% or 90%), the expected variability of the outcome measure, and the smallest treatment effect that is considered clinically important. nebiolab.com

In recent years, more flexible and efficient trial designs have been developed. Adaptive designs allow for pre-planned modifications to the trial based on accumulating data, without compromising the study's integrity. For a drug like this compound, an adaptive design could, for example, allow for the dropping of an ineffective dose, sample size re-estimation, or focusing on a sub-population that shows a better response.

Master protocols, such as umbrella or basket trials, are designed to evaluate multiple drugs or multiple diseases under a single overarching protocol. While more common in oncology, this approach could theoretically be used to compare different thiazide diuretics, including this compound, simultaneously against a common control.

Beyond controlled clinical trials, observational studies play a significant role in understanding a drug's effectiveness and safety in a real-world setting. These studies, which can be retrospective or prospective, analyze data from sources like electronic health records and patient registries. For this compound, observational studies could provide valuable information on its long-term effectiveness, its use in diverse patient populations not typically included in clinical trials, and the incidence of rare adverse events. However, it is important to note that observational studies are more susceptible to bias and confounding than randomized controlled trials.

Pharmacokinetic Research in Human Subjects

Pharmacokinetic (PK) studies are essential to understand how the human body absorbs, distributes, metabolizes, and excretes a drug. This information is crucial for determining appropriate dosing regimens and for understanding potential drug interactions. Standard PK studies typically involve administering the drug to healthy volunteers or patients and then collecting serial blood and urine samples to measure the concentration of the drug and its metabolites over time.

Table 4.2.1: Key Pharmacokinetic Parameters and Their Descriptions

ParameterDescription
Bioavailability (F) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Tmax The time at which the maximum plasma concentration (Cmax) is observed after drug administration.
Cmax The maximum (or peak) serum concentration that a drug achieves in a specified compartment or test area of the body after the drug has been administered.
Volume of Distribution (Vd) A theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it currently is in blood plasma.
Elimination Half-life (t1/2) The time required for the concentration of the drug in the body to be reduced by one-half.
Clearance (CL) The volume of plasma from which the drug is completely removed per unit of time.
Note: This table describes general pharmacokinetic parameters. Specific values for this compound in humans are not available.

Absorption, Distribution, Metabolism, and Excretion (ADME) Research

While specific, detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies exclusively on this compound are not extensively available in publicly accessible literature, the pharmacokinetic profile can be largely inferred from research on closely related thiazide diuretics, such as hydrochlorothiazide (B1673439). The fundamental processes governing how the body handles these drugs are generally similar within the same therapeutic class.

Absorption: Following oral administration, thiazide diuretics are absorbed from the gastrointestinal tract. For instance, studies on hydrochlorothiazide show that its absorption is variable, ranging from 60% to 80%. nih.gov The primary sites of absorption are the duodenum and the upper jejunum. nih.gov this compound is also administered orally and is expected to follow a similar absorption pattern. patsnap.com The onset of its diuretic effect is typically observed within two hours, with peak effects occurring between four to six hours, suggesting reasonably rapid absorption from the gut. patsnap.com

Distribution: Once absorbed into the bloodstream, thiazide diuretics are distributed throughout the body. A key characteristic of hydrochlorothiazide is its tendency to accumulate in red blood cells, with the ratio of radioactivity in cells to plasma averaging 3.5. nih.gov This binding to erythrocytes can act as a reservoir, potentially influencing the drug's duration of action. The volume of distribution (Vd) is a key parameter that quantifies the extent of drug distribution outside of the plasma.

Metabolism: The metabolism of thiazide diuretics is generally limited. Research on hydrochlorothiazide has demonstrated that the vast majority of the drug, over 95%, is excreted unchanged in the urine. nih.gov This indicates that it undergoes minimal hepatic metabolism by enzymes such as the cytochrome P450 system. wikipedia.org The presence of a deuterated form of this compound suggests that its metabolic pathways are a subject of research, potentially to understand and modify its pharmacokinetic properties. medchemexpress.comszabo-scandic.com

Excretion: The primary route of elimination for thiazide diuretics is through the kidneys via urine. nih.govwikipedia.org After administration, the drug is filtered by the glomerulus and actively secreted into the proximal tubule. The elimination half-life for hydrochlorothiazide has been shown to follow a two-compartment model, with an initial rapid phase followed by a slower terminal phase. nih.gov The duration of action for this compound is reported to be between 12 to 24 hours, which aligns with the excretion kinetics of other thiazides. patsnap.com

Bioavailability and Bioequivalence Studies

Bioavailability refers to the rate and extent to which the active ingredient of a drug is absorbed and becomes available at the site of action. nih.govfda.gov Bioequivalence studies are conducted to compare the bioavailability of a generic drug product with that of a reference-listed drug. nih.govfda.gov These studies are fundamental for ensuring that generic formulations are therapeutically equivalent to their brand-name counterparts.

While specific bioequivalence studies for this compound formulations were not identified in the available literature, the principles and methodologies for such studies are well-established for the thiazide diuretic class. For example, a bioequivalence study of two hydrochlorothiazide formulations involved administering the test and reference tablets to healthy volunteers in a crossover design. semanticscholar.orgdavidpublisher.com Key pharmacokinetic parameters measured from plasma concentrations over time include:

Cmax: The maximum plasma concentration of the drug.

Tmax: The time at which Cmax is reached.

AUC (Area Under the Curve): A measure of the total drug exposure over time.

For two formulations to be considered bioequivalent, the 90% confidence intervals for the ratio of the geometric means of Cmax and AUC for the test and reference products must fall within the acceptance range of 80-125%. semanticscholar.orgdavidpublisher.com

A study comparing two fixed-dose combination tablets containing bisoprolol (B1195378) fumarate (B1241708) and hydrochlorothiazide found them to be bioequivalent, with the 90% confidence intervals for the pharmacokinetic parameters of hydrochlorothiazide falling within the accepted range. nih.gov

The following table illustrates the typical pharmacokinetic parameters assessed in a bioequivalence study, based on a study of hydrochlorothiazide.

Pharmacokinetic ParameterDescriptionTypical Acceptance Range for Bioequivalence
Cmax Maximum observed plasma concentration90% CI of the ratio of geometric means within 80-125%
AUCt Area under the plasma concentration-time curve from time zero to the last measurable concentration90% CI of the ratio of geometric means within 80-125%
AUCinf Area under the plasma concentration-time curve from time zero to infinity90% CI of the ratio of geometric means within 80-125%
Tmax Time to reach maximum plasma concentrationAnalyzed using non-parametric methods

This table is illustrative and based on general principles of bioequivalence testing for oral dosage forms.

Pharmacogenomic and Metabolomic Investigations of Response

The individual response to this compound therapy can be influenced by a patient's unique genetic and metabolic profile. Research in pharmacogenomics and metabolomics aims to identify biomarkers that can predict treatment efficacy and the likelihood of adverse effects.

Genetic Factors Influencing this compound Efficacy

Pharmacogenomics studies how genetic variations affect an individual's response to drugs. researchgate.net For thiazide diuretics, a significant portion of the inter-individual variability in blood pressure response is attributed to genetic factors. researchgate.net While research has not focused exclusively on this compound, numerous studies on hydrochlorothiazide and other thiazides have identified key genes and single nucleotide polymorphisms (SNPs) that influence their antihypertensive effects. nih.govnih.govnih.gov Given that this compound belongs to the same class and has the same mechanism of action, these genetic factors are highly likely to influence its efficacy as well. patsnap.com

Some of the genes implicated in the response to thiazide diuretics include:

ADD1 (Adducin 1): Polymorphisms in this gene, which is involved in cytoskeleton-based signal transduction, have been associated with salt sensitivity and blood pressure response to diuretics. researchgate.net

GNB3 (G Protein Subunit Beta 3): Variations in this gene, which plays a role in signal transduction, have been linked to differences in blood pressure reduction with thiazide therapy. researchgate.net

NEDD4L (Neural Precursor Cell Expressed, Developmentally Down-Regulated 4-Like): This gene is involved in the regulation of the epithelial sodium channel (ENaC), and certain variants may affect sodium reabsorption and diuretic response. nih.gov

PRKCA (Protein Kinase C Alpha): A polymorphism in this gene has been associated with diastolic blood pressure response to hydrochlorothiazide. nih.gov

ALDH1A2 (Aldehyde Dehydrogenase 1 Family Member A2): A variant in this gene has been linked to uncontrolled blood pressure in individuals on combination therapy with a thiazide diuretic and a beta-blocker. ahajournals.org

The following table summarizes some of the key genes and their polymorphisms that have been studied in relation to thiazide diuretic efficacy.

GenePolymorphism (SNP)Influence on Thiazide Diuretic ResponseReference
ADD1G460W (rs4961)Associated with greater blood pressure reduction in some populations. researchgate.net
GNB3C825T (rs5443)The T-allele has been associated with a better antihypertensive response. mdpi.com
NEDD4Lrs4149601Variants have been linked to differences in blood pressure response. nih.gov
PRKCArs16960228Associated with diastolic blood pressure response to hydrochlorothiazide. nih.gov
ALDH1A2rs261316The major allele (T) was associated with an increased odds of uncontrolled blood pressure on thiazide/beta-blocker combination therapy. ahajournals.orgmdpi.com

This table provides examples of genetic associations and is not exhaustive.

Metabolomic Profiling in Response to Therapy

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. In the context of drug therapy, metabolomic profiling can reveal the biochemical changes that occur in response to a medication and help identify biomarkers of treatment response. asianpharmtech.comnih.gov

Studies on thiazide diuretics have shown that they can induce various metabolic changes. scispace.comnih.govkarger.com These alterations are not only side effects but can also provide insights into the mechanisms of drug action and individual variability in response.

Key metabolic effects and pathways influenced by thiazide diuretic therapy include:

Uric Acid Metabolism: Thiazides can increase serum uric acid levels by competing for the same renal transporter, which can sometimes lead to hyperuricemia. scispace.comdrugbank.com

Glucose Metabolism: Thiazide diuretics have been associated with impaired glucose tolerance and hyperglycemia, potentially by affecting insulin (B600854) secretion and sensitivity. nih.govkarger.comfrontiersin.org

Lipid Metabolism: Some studies have reported alterations in lipid profiles, including cholesterol and triglycerides, in patients treated with diuretics. nih.govnih.gov

Sphingolipid Metabolism: Recent metabolomics studies have highlighted the sphingolipid metabolic pathway as being potentially involved in the long-term blood pressure-lowering mechanism of hydrochlorothiazide. ahajournals.org Metabolites such as ceramides (B1148491) and sphingosine-1-phosphate have been identified as being associated with blood pressure response. nih.govmdpi.com

A study investigating diuretic resistance in heart failure patients identified several differentially expressed metabolites, including hydroxykynurenine, perillic acid, and adrenic acid, suggesting that these metabolic pathways could be relevant to diuretic response. nih.gov

The table below lists some of the key metabolic changes observed in response to thiazide diuretic therapy.

Metabolic PathwayKey MetabolitesObserved Change with Thiazide TherapyReference
Purine MetabolismUric AcidIncreased serum levels scispace.comdrugbank.com
Glucose HomeostasisGlucose, InsulinPotential for increased glucose and altered insulin sensitivity nih.govkarger.comfrontiersin.org
Lipid MetabolismCholesterol, TriglyceridesVariable changes in lipid profiles nih.govnih.gov
Sphingolipid MetabolismCeramides, Sphingosine-1-PhosphateAltered levels associated with blood pressure response ahajournals.orgnih.govmdpi.com
Amino Acid MetabolismVarious Amino AcidsAlterations noted in diuretic resistance studies nih.gov

This table summarizes key findings from metabolomic studies on thiazide diuretics.

Analytical Methodologies in Benzylhydrochlorothiazide Research

Development and Validation of Quantitative Analytical Techniques

The development of analytical methods for pharmaceutical compounds like Benzylhydrochlorothiazide is a systematic process aimed at creating robust procedures for identification and quantification. oup.com Validation is a critical component of this process, providing documented evidence that a method is suitable for its intended purpose. ethernet.edu.et Key validation parameters include accuracy, precision, linearity, range, specificity, limit of detection (LOD), and limit of quantification (LOQ). ethernet.edu.et While specific validated monographs for this compound alone are not extensively published, its analysis is often included in multi-component screening methods, particularly within the class of diuretic drugs. oup.comnih.gov Reference standards of this compound are utilized for applications such as analytical method development and validation. clearsynth.com

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are cornerstone techniques for the analysis of this compound. These methods separate the compound from other components in a mixture based on its interaction with a stationary phase (the column) and a mobile phase (the solvent).

A multi-targeted screening method for 235 drugs, including this compound, employed a UHPLC system coupled to high-resolution mass spectrometry (HRMS). nih.govacs.org In this method, this compound was successfully separated and identified with a retention time of 7.7 minutes. nih.govresearchgate.net Another study focused on the simultaneous detection of stimulants and diuretics in urine using liquid chromatography-tandem mass spectrometry (LC-MS-MS). oup.com This method utilized a C18 column and a gradient elution program with a mobile phase consisting of 0.2% formic acid in water and methanol (B129727), achieving separation of all compounds in under 12.52 minutes. oup.com A separate toxicological screening procedure using LC-ESI/MS/TOF also identified this compound, recording a retention time of 10.09 minutes under its specific chromatographic conditions. uni-muenchen.de

Table 1: Examples of Chromatographic Conditions for this compound Analysis

Parameter Method 1 (UHPLC-HRMS) nih.gov Method 2 (LC-MS-MS) oup.com Method 3 (LC-ESI/MS/TOF) uni-muenchen.de
Technique UHPLC HPLC HPLC
Column Not specified C18 Not specified

| Mobile Phase | Not specified | A: 0.2% formic acid in water B: 0.2% formic acid in methanol | Not specified | | Elution | Gradient | Gradient | Not specified | | Retention Time | 7.7 min | < 12.52 min (for all analytes) | 10.09 min |

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules, allowing for highly specific and sensitive detection and identification of compounds. It is frequently coupled with liquid chromatography (LC-MS) to analyze complex mixtures.

For this compound, high-resolution mass spectrometry (HRMS) has been used to determine its presence with high accuracy. One method identified the compound by its deprotonated molecule [M-H]⁻ at an exact mass of 386.0042. nih.govresearchgate.net Tandem mass spectrometry (LC-MS-MS) is another common application, used for screening diuretics in urine. oup.com This technique provides enhanced selectivity and sensitivity by isolating a specific precursor ion and detecting its characteristic product ions. The use of deuterated internal standards, such as this compound-d5, is a strategy employed in quantitative mass spectrometry to improve the accuracy of measurements in biological samples. evitachem.com

Spectroscopic methods analyze the interaction of matter with electromagnetic radiation. While modern research heavily favors hyphenated techniques like LC-MS, classical spectroscopic methods remain fundamental for structural elucidation. Ultraviolet (UV) spectroscopy is a common technique for quantifying compounds with chromophores. ethernet.edu.et The interaction of this compound with UVA light has been investigated in the context of phototoxicity studies, indicating the compound absorbs radiation in the UV spectrum. researchgate.netspiedigitallibrary.org In HPLC analysis, UV detectors are frequently used; for example, methods for related compounds have utilized detection at wavelengths such as 220 nm. google.com

Bioanalytical Methods for Biological Sample Analysis

Bioanalytical methods are developed to quantify drugs and their metabolites in complex biological matrices like blood, plasma, and urine. oup.comnih.gov These methods are essential for pharmacokinetic and toxicological studies, including doping control. nih.gov

This compound has been successfully detected and quantified in various biological samples. A UHPLC-HRMS method was developed and validated for the screening of 235 drugs in dried blood spots (DBS) and dried plasma spots (DPS). nih.govacs.org For sample preparation, analytes were extracted from the DBS matrix using protocols involving ultrasonication with solvents like pure methanol or mixtures of methanol/acetonitrile. nih.govresearchgate.net This method was validated according to World Anti-Doping Agency (WADA) requirements, with limits of detection (LOD) for the analytes in the range of 0.1–3.0 ng/mL. nih.govresearchgate.net

Another validated method using LC-MS-MS was established for the simultaneous screening of 23 diuretics, including this compound, in human urine. oup.com The sample preparation involved solid-phase extraction (SPE). oup.com The LOD for the diuretics in this assay was reported to be in the range of 25–125 ng/mL. oup.com

Table 2: Detection and Quantification of this compound in Biological Matrices

Analytical Method Matrix Sample Preparation Limit of Detection (LOD) Source(s)
UHPLC-HRMS Dried Blood Spots (DBS) Ultrasonication with organic solvents 0.1–3.0 ng/mL* nih.gov, researchgate.net
LC-MS-MS Human Urine Solid-Phase Extraction (SPE) 25–125 ng/mL** oup.com

\Range for a panel of 235 analytes including this compound.* \*Range for a panel of 23 diuretics including this compound.*

The development of robust bioanalytical assays faces several challenges, particularly when dealing with complex matrices like blood. When using dried blood spots, specific issues include ensuring the quality and homogeneity of the spot, achieving satisfactory recovery for all target analytes from a small sample volume, and accounting for the effect of hematocrit (the volume percentage of red blood cells), which can influence analyte concentration. nih.gov Furthermore, co-eluting substances from the matrix can cause ion suppression or enhancement in mass spectrometry, affecting the accuracy of quantification. uni-muenchen.de

To address these challenges, various solutions have been proposed. Countermeasures for DBS analysis include using calibrated capillaries or volumetric microsampling devices to improve reproducibility, storing samples with desiccants to prevent degradation, and using dried plasma spots (DPS) to overcome hematocrit effects. nih.gov The optimization of extraction protocols, for instance by testing various organic solvents, is crucial to ensure efficient analyte recovery. nih.govresearchgate.net In mass spectrometry, the use of a stable isotope-labeled internal standard is the gold standard for correcting matrix effects and improving the precision and accuracy of quantitative results. evitachem.com

Quality Control and Assurance in Analytical Research

Quality Assurance (QA) and Quality Control (QC) are integral components of analytical research in the pharmaceutical industry, ensuring that data is reliable, reproducible, and fit for its intended purpose. solubilityofthings.comufz.de QA encompasses the planned and systematic actions necessary to provide adequate confidence that a product or service will satisfy given requirements for quality. eurachem.org QC, on the other hand, refers to the operational techniques and activities used to fulfill these quality requirements. solubilityofthings.comeurachem.org In the context of this compound research, a robust QA/QC framework is essential for everything from raw material testing to the final characterization of the compound.

The primary goal of QA in analytical research is to prevent errors, while QC aims to detect and correct them during the analytical process. solubilityofthings.com This is achieved through a comprehensive system that includes method validation, system suitability testing, use of certified reference materials, and adherence to established guidelines such as those from the International Council for Harmonisation (ICH). ich.orgresearchgate.net

System Suitability Testing (SST)

Before conducting any sample analysis, System Suitability Testing (SST) is performed to verify that the analytical system is performing adequately on that specific day. loesungsfabrik.dethermofisher.com SST is an integral part of chromatographic methods and is based on the concept that the equipment, electronics, analytical operations, and samples constitute a single system that can be evaluated as a whole. thermofisher.com If the pre-defined SST criteria are not met, the entire analysis run is considered invalid. loesungsfabrik.de

Typical SST parameters for an HPLC method, which would be applicable for the analysis of this compound, are detailed below. The acceptance criteria ensure the resolution and reproducibility of the chromatographic system are adequate for the analysis. thermofisher.compharmaguideline.com

Table 1: Example of System Suitability Test Parameters and Acceptance Criteria for HPLC Analysis

Parameter Acceptance Criteria Purpose
Tailing Factor (T) T ≤ 2.0 Measures the symmetry of the chromatographic peak. A value > 2 can indicate issues with the column or mobile phase.
Resolution (Rs) Rs ≥ 2.0 Ensures separation between the analyte peak (this compound) and any adjacent peaks (e.g., impurities or other components).
Relative Standard Deviation (RSD) for Replicate Injections RSD ≤ 1.0% Demonstrates the precision and reproducibility of the injector, pump, and detector. Typically evaluated from 5 or 6 replicate injections of a standard solution.

| Theoretical Plates (N) | N > 2000 | Measures the efficiency of the chromatographic column. Higher numbers indicate better efficiency and sharper peaks. |

Method Validation and Performance Characteristics

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose. ich.orgscielo.br According to ICH guideline Q2(R2), validation involves evaluating several performance characteristics. ich.orgeuropa.eu For a quantitative assay of this compound, these would include accuracy, precision, specificity, linearity, and range. ich.orgvicihealthsciences.com

Accuracy: This expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found. europa.eu Accuracy is often assessed by analyzing a sample with a known concentration of this compound (e.g., a certified reference material) and comparing the measured value to the true value. researchgate.net

Precision: This measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is considered at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.netsciensage.info

Specificity: This is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. scielo.br

Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. sciensage.info

Detailed Research Findings

While specific quality control data for this compound is not extensively published, findings from studies on the closely related compound, Hydrochlorothiazide (B1673439), provide relevant examples of the data generated during method validation. For instance, a UV-spectrophotometric method developed for Hydrochlorothiazide demonstrated excellent linearity over a concentration range of 5 µg/mL to 25 µg/mL, with a correlation coefficient (r²) of 0.9995. sciensage.info The precision of the method was confirmed with an intra-day RSD of 0.563% and an inter-day RSD of 0.634%. sciensage.info

The accuracy of the method was determined through recovery studies at three different concentration levels. The results, which are crucial for quality assurance, are summarized in the table below.

Table 2: Example of Accuracy and Precision Data from a Validated Analytical Method for a Thiazide Compound

Parameter Level Specification Results
Accuracy (% Recovery) 80% 98.0% - 102.0% 99.8%
100% 98.0% - 102.0% 99.9%
120% 98.0% - 102.0% 99.9%
Precision (RSD%) Repeatability (Intra-day) ≤ 2.0% 1.445%
Intermediate Precision (Inter-day) ≤ 2.0% 1.939%

Data adapted from validation studies on Hydrochlorothiazide, demonstrating typical QC parameters. researchgate.net

Role of Reference Standards

The use of certified reference standards is a cornerstone of quality control in analytical chemistry. lgcstandards.comusp.org A reference standard is a highly characterized substance used as a standard in an assay, identification, or purity test. casss.org this compound is available as a certified reference material, which serves as the benchmark for ensuring the identity, strength, purity, and quality of test samples. lgcstandards.com Deuterium-labeled versions, such as this compound-d5, are also used as internal standards in quantitative mass spectrometry-based analyses to improve accuracy and precision. qmx.commedchemexpress.com The use of these standards ensures that analytical results are traceable and comparable across different laboratories and over time. routledge.com

Structure Activity Relationship Sar Studies of Benzylhydrochlorothiazide

Exploration of Structural Modifications and Diuretic Activity

SAR studies for thiazide and hydrothiazide diuretics have established several key principles that are applicable to Benzylhydrochlorothiazide. The core of these diuretics is the 1,2,4-benzothiadiazine-1,1-dioxide nucleus. nih.gov Modifications at various positions on this nucleus have been shown to significantly alter diuretic potency.

Position 3: This position is critical for diuretic activity. In this compound, this position is occupied by a benzyl (B1604629) group (-CH2C6H5). The introduction of hydrophobic substituents at this position generally increases diuretic activity. pharmacy180.com The lipophilicity of the group at position 3 correlates with the saluretic (salt-excreting) activity. pharmacy180.com For instance, the introduction of a benzyl group in hydroflumethiazide (B1673452) results in Bendroflumethiazide, a highly active compound. mlsu.ac.in

Position 6: Substitution with an electron-withdrawing group, such as chlorine (Cl), as seen in this compound, is essential for diuretic activity. pharmacy180.commlsu.ac.in Other activating groups include Br and CF3. pharmacy180.com

Position 7: The sulfonamide group (-SO2NH2) at this position is indispensable for the diuretic effect. pharmacy180.com Masking or removing this group eliminates the primary diuretic action, though some antihypertensive effects may remain in related compounds like diazoxide. pharmacy180.com

Positions 2, 4, 5, and 8: Direct substitution at the 4th, 5th, or 8th positions with alkyl groups typically reduces diuretic activity. pharmacy180.com The 2nd position can tolerate small alkyl groups. pharmacy180.com

Saturation of the 3-4 Double Bond: this compound is a "hydro"thiazide, meaning the double bond between positions 3 and 4 of the benzothiadiazine ring is saturated. This saturation increases diuretic potency by approximately 3- to 10-fold compared to the unsaturated thiazide counterparts (e.g., Chlorothiazide vs. Hydrochlorothiazide). pharmacy180.commlsu.ac.in

Position on Benzothiadiazine NucleusRequired Group/Substitution for ActivityImpact on Diuretic PotencyExample in this compound
2-NHydrogen atom; can tolerate small alkyl groups. pharmacy180.comThe hydrogen is acidic. pharmacy180.comHydrogen
3Hydrophobic substituent. pharmacy180.comIncreased lipophilicity enhances potency. pharmacy180.comBenzyl group
3-4 BondSaturated (single bond). pharmacy180.commlsu.ac.inIncreases potency 3-10 fold over unsaturated analogues. pharmacy180.comSaturated
6Electron-withdrawing group. pharmacy180.commlsu.ac.inEssential for activity. pharmacy180.comChloro (Cl) group
7Unsubstituted sulfonamide (-SO2NH2). pharmacy180.comEssential for diuretic activity. pharmacy180.comSulfonamide group

Stereochemical Considerations in Pharmacological Activity

This compound possesses a single chiral center at the C-3 position of the dihydro-benzothiadiazine ring, where the benzyl group is attached. nih.govncats.io This means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-Benzylhydrochlorothiazide and (S)-Benzylhydrochlorothiazide. While separate CAS registry numbers exist for the (+) and (-) enantiomers, indicating they have been isolated, detailed public-domain studies comparing the pharmacological activity of the individual enantiomers are not prevalent in the provided search results. nih.gov

However, the principle of stereospecificity in drug action is critical. mdpi.com The binding pocket of the target protein, the Na+-Cl− cotransporter (NCC), is a three-dimensional chiral environment. It is highly probable that one enantiomer of this compound fits into this binding site more effectively than the other, leading to a difference in diuretic potency. For many chiral drugs, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to side effects. nih.gov Therefore, understanding the stereochemical requirements for NCC inhibition is a key aspect of rational drug design for this class of diuretics.

Computational Approaches in SAR Derivation

Computational chemistry has become an indispensable tool in modern drug discovery, providing insights into drug-receptor interactions and guiding the synthesis of new, more effective molecules.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net Recent cryo-electron microscopy (cryo-EM) studies have successfully determined the structure of the human Na+-Cl− cotransporter (NCC) in complex with thiazide diuretics like hydrochlorothiazide (B1673439). nih.gov These studies reveal that thiazides fit into an orthosteric site, physically occluding the ion translocation pathway of the transporter. nih.gov

These structural insights are invaluable for understanding the interaction of this compound at the molecular level. Docking studies would place the this compound molecule into this identified binding pocket. The model would show the benzothiadiazine core making key interactions with amino acid residues in the pocket, while the benzyl group at C-3 would project into a specific sub-pocket. The nature of this sub-pocket (e.g., its size, shape, and hydrophobicity) would determine the optimal size and character of the substituent at the C-3 position, explaining why a hydrophobic group like benzyl enhances activity. Such simulations can rationalize existing SAR data and guide the design of new analogues with improved binding affinity. uran.uaekb.eg

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. tandfonline.com For thiazide diuretics, QSAR studies have been performed to identify the key molecular descriptors that govern their potency.

One study on 10 thiazide diuretics established a highly predictive QSAR model based on electrotopological state indices, which describe the electronic and topological environment of each atom in a molecule. researchgate.netresearchgate.net The model demonstrated a strong correlation between these indices and the relative diuretic activity, achieving a correlation coefficient (R²) of 0.975. researchgate.net Other QSAR analyses have shown that diuretic activity is influenced by a combination of factors including the partition coefficient (logP), molecular volume, dipole moment, and various energy descriptors. uran.ua Generally, increased lipophilicity (logP) and specific spatial arrangements of the molecule enhance diuretic effects. uran.ua

These models allow researchers to predict the diuretic activity of a novel, unsynthesized this compound analogue simply by calculating its molecular descriptors. This computational screening prioritizes the most promising candidates for synthesis, saving significant time and resources.

Example of Descriptors Used in QSAR Models for Diuretics
Descriptor TypeSpecific Descriptor ExampleInfluence on Diuretic Activity
Topological/ElectronicElectrotopological State (E-state) Indices researchgate.netresearchgate.netQuantifies atomic electronic character and topology, correlating strongly with activity. researchgate.net
PhysicochemicallogP (Octanol-Water Partition Coefficient) uran.uaHigher logP (increased lipophilicity) at certain positions often increases potency. pharmacy180.comuran.ua
GeometricMolecular Volume / Surface Area uran.uaActivity is sensitive to the overall size and shape of the molecule. uran.ua
Quantum ChemicalEnergy of Highest Occupied Molecular Orbital (HOMO) uran.uaRelates to the molecule's ability to donate electrons, which can influence receptor binding. uran.ua

De novo drug design involves the creation of novel molecular structures from scratch, often using computational algorithms. researchgate.net These methods build a molecule atom-by-atom or fragment-by-fragment directly within the binding site of the target receptor.

Leveraging the structural information from cryo-EM nih.gov and molecular docking studies of the NCC transporter, de novo design algorithms can be employed to generate entirely new chemical scaffolds. These programs can explore a vast chemical space to identify structures that are predicted to have high binding affinity and are conformationally and electronically complementary to the NCC binding site. This approach is not limited to modifying the existing thiazide template but can propose completely novel classes of diuretics, potentially with improved properties such as higher potency or better selectivity, thus moving beyond the traditional this compound framework.

Computational Chemistry and Modeling of Benzylhydrochlorothiazide

Quantum Chemical Calculations and Electronic Structure

Quantum chemical calculations, which are numerical solutions to the Schrödinger equation for a specific molecule, offer first-principles insights into the electronic structure of a compound. ornl.gov These methods can determine various molecular properties without reliance on experimental parameters, enabling the speculative study of systems. ornl.gov For Benzylhydrochlorothiazide, quantum chemistry can be used to calculate its fundamental electronic properties, which are crucial for understanding its reactivity and interactions.

The most successful and widely used electronic structure methods are density functional theory (DFT) and other quantum chemical approaches. ornl.gov These calculations can determine optimized molecular geometry, charge distribution, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). While specific quantum chemical studies exclusively focused on this compound are not prevalent in publicly accessible literature, computed descriptors based on its structure are available and provide a foundation for understanding its physicochemical profile. nih.gov

Table 1: Computed Molecular Descriptors for this compound

Descriptor Value Source
Molecular Formula C14H14ClN3O4S2 PubChem nih.gov
Molecular Weight 387.9 g/mol PubChem nih.gov
Exact Mass 387.0114260 Da PubChem nih.gov
IUPAC Name 3-benzyl-6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide PubChem nih.gov
XLogP3 0.9 PubChem nih.gov
Hydrogen Bond Donor Count 2 PubChem nih.gov
Hydrogen Bond Acceptor Count 6 PubChem nih.gov
Rotatable Bond Count 2 PubChem nih.gov

| Topological Polar Surface Area | 135 Ų | PubChem nih.gov |

This table was generated using data from PubChem. nih.gov

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide detailed information on the dynamics, structure, and thermodynamics of molecular systems, making them invaluable in drug discovery. mdpi.comnih.gov These simulations can reveal how a ligand like this compound interacts with its biological target, capturing dynamic processes that are often inaccessible through static experimental methods. nih.gov

In the context of this compound, MD simulations could be employed to:

Elucidate Binding Mechanisms: Investigate the precise interactions between this compound and its target protein, the thiazide-sensitive Na+-Cl− cotransporter. This would involve modeling the protein, often starting from an experimental structure, and simulating the ligand's approach, binding, and residence time in the active site. mdpi.com

Analyze Conformational Changes: Study how the binding of this compound induces conformational changes in the target protein, which is essential for its mechanism of action.

Assess Environmental Effects: Simulate the behavior of this compound within a biological membrane environment, which is particularly relevant for understanding its interaction with membrane-bound transporters. mdpi.com

While MD simulations have become a staple in modern drug development, specific studies detailing the molecular dynamics of this compound are not widely published. arxiv.org The increasing power of computers and the refinement of force fields are expected to make such simulations more common in the future. nih.gov

In Silico Prediction of Pharmacological and Toxicological Profiles

In silico models are critical for the early assessment of a drug candidate's viability, allowing for the prediction of its pharmacokinetic and toxicological properties directly from its chemical structure. ri.se This computational screening helps to prioritize compounds, reduce the need for extensive animal testing, and minimize late-stage failures in drug development. nih.govijritcc.org

ADME properties—Absorption, Distribution, Metabolism, and Excretion—determine the pharmacokinetic behavior of a compound and its ability to reach the target site in the body. nih.gov Computational models, including Quantitative Structure-Activity Relationship (QSAR) approaches, are widely used to predict these properties. researchgate.net These models use molecular descriptors to correlate a compound's structure with its pharmacokinetic characteristics. researchgate.netresearchgate.net For this compound, these models can predict key parameters that influence its bioavailability and disposition.

Table 2: Representative In Silico ADME Predictions for this compound

ADME Parameter Predicted Value/Classification Method of Prediction
Gastrointestinal (GI) Absorption High (Predicted) Based on physicochemical properties like TPSA and Lipinski's Rule compliance. nih.govmdpi.com
Blood-Brain Barrier (BBB) Permeation Low/Non-permeant (Predicted) Typically predicted based on polarity (TPSA > 60-70 Ų often predicts poor BBB permeation).
Plasma Protein Binding High (Predicted) Compounds with its structural features are often extensively bound to plasma proteins. mdpi.com
CYP450 Inhibition Potential for inhibition (Requires specific models) Predicted using QSAR or docking models for specific cytochrome P450 isoforms.
Solubility Moderately Soluble (Predicted) Based on parameters like LogP; can be refined with specific solubility models. mdpi.com

| Lipophilicity (LogP) | 0.9 (XLogP3) | A computed descriptor indicating moderate lipophilicity. nih.gov |

This table represents the types of predictions made by in silico ADME models. Specific values would require running the this compound structure through various predictive software (e.g., SwissADME, ACD/Percepta). The XLogP3 value is from PubChem. nih.govmdpi.com

Computational toxicology uses a chemical's structure to predict its potential for adverse effects. nih.gov These methods are essential for identifying potential liabilities early in the drug discovery pipeline. ijritcc.org Models can predict a wide range of toxicity endpoints, from general toxicities like organ toxicity to specific mechanisms like mutagenicity (Ames test) and carcinogenicity. nih.gov QSAR and machine learning algorithms are trained on large datasets of known toxic compounds to build predictive models. nih.govijritcc.org

For this compound, in silico tools could be used to flag potential toxicities, guiding further experimental safety assessments. ri.se

Table 3: Example of In Silico Toxicity Prediction Endpoints

Toxicity Endpoint Prediction Type Relevance
hERG Inhibition Quantitative (e.g., pIC50) or Qualitative (Blocker/Non-blocker) Assesses risk of cardiotoxicity.
Ames Mutagenicity Qualitative (Mutagen/Non-mutagen) Predicts the potential for the compound to cause DNA mutations. mdpi.com
Carcinogenicity Qualitative (Carcinogen/Non-carcinogen) Predicts the long-term risk of causing cancer.
Hepatotoxicity (DILI) Qualitative (High/Low risk) Predicts the potential for drug-induced liver injury.

| LD50 | Quantitative (mg/kg) | Estimates the acute lethal dose. nih.gov |

This table lists common toxicity endpoints that can be predicted using computational models. The actual predictions for this compound would require processing its structure through specialized toxicology software.

Data Management and Open Science in Computational Chemistry

The vast amount of data generated by computational chemistry necessitates robust data management practices to ensure its accessibility, reproducibility, and reusability. oscars-project.euchemistryviews.org The principles of Open Science, particularly the FAIR (Findable, Accessible, Interoperable, and Reusable) data guidelines, are becoming increasingly important in this field. chemrxiv.orgbeilstein-journals.org

For computational studies on this compound, adhering to these principles would involve:

Depositing Data in Repositories: Raw data, metadata, and results from quantum chemical calculations or MD simulations should be deposited in specialized open repositories like ioChem-BD or general-purpose ones like Zenodo. chemistryviews.orgnfdi4chem.de

Using Standardized Formats: Employing machine-readable, standard formats for chemical structures and data ensures interoperability. beilstein-journals.org

Open Source Code: Sharing the source code or workflows used for simulations and predictions allows for verification and builds upon previous work. chemistryviews.org

By embracing open science, the computational chemistry community can create a more transparent and collaborative research environment, accelerating discovery and enhancing the reliability of findings related to molecules like this compound. oscars-project.euchemrxiv.org

Table 4: List of Compound Names Mentioned

Compound Name
This compound
Carbon
Hydrogen

Toxicology Research on Benzylhydrochlorothiazide

Investigation of Adverse Effects Mechanisms

The mechanisms underlying the adverse effects of thiazide diuretics like Benzylhydrochlorothiazide are intrinsically linked to their renal mode of action and subsequent systemic physiological responses.

The fundamental mechanism of toxicity at the molecular level is the inhibition of the sodium-chloride (Na+/Cl−) symporter in the distal convoluted tubules of the nephron. patsnap.com This direct interaction disrupts the normal reabsorption of these ions, leading to a cascade of cellular and systemic effects. patsnap.com

Recent research on hydrochlorothiazide (B1673439), a closely related compound, has uncovered more complex molecular pathways for certain adverse effects. For instance, hydrochlorothiazide-induced glucose intolerance has been linked to alterations in the gut microbiota. nih.gov This research suggests a mechanism whereby the drug causes an increase in Gram-negative Enterobacteriaceae, leading to elevated levels of circulating lipopolysaccharide (LPS). nih.gov The LPS then activates inflammatory pathways, such as the TLR4/MyD88/NF-κB pathway, inducing macrophage polarization in the liver, which ultimately results in insulin (B600854) resistance and metabolic disorder. nih.gov Disruption of ion homeostasis and cellular transport processes are key components of toxicity. rroij.com

The primary organ affected by this compound is the kidney, where the drug exerts its pharmacological effect. patsnap.compatsnap.com The high volume of blood flow and the kidney's role in filtering and concentrating substances make it particularly susceptible to drug-induced toxicity. toxmsdt.com

While direct nephrotoxicity from this compound at therapeutic doses is not its most common adverse effect, the profound changes in fluid and electrolyte balance it induces can strain renal function. More severe, albeit rarer, organ-specific toxicities reported for the thiazide class include pancreatitis and jaundice, suggesting potential toxicity to the pancreas and liver, respectively. patsnap.com

Drug-Induced Hypokalemia Research

Hypokalemia, or low serum potassium, is a well-documented adverse effect of thiazide diuretics. nih.gov The mechanism is twofold:

Increased Distal Tubule Sodium Delivery : By blocking sodium reabsorption upstream in the distal convoluted tubule, more sodium is delivered to the collecting ducts. Here, it is exchanged for potassium, which is then excreted in the urine. nih.gov

Secondary Hyperaldosteronism : The diuretic-induced reduction in plasma volume can stimulate the renin-angiotensin-aldosterone system. nih.gov The resulting increase in aldosterone (B195564) levels promotes sodium retention and further enhances potassium excretion. nih.gov

A study of hydrochlorothiazide users in the National Health and Nutrition Examination Survey (NHANES) from 1999-2018 found that hypokalemia (serum potassium < 3.5 mmol/L) was present in 12.6% of users. nih.gov Research has identified several factors that increase the risk of developing thiazide-induced hypokalemia. nih.gov

Table 1: Factors Associated with Increased Risk of Hydrochlorothiazide-Induced Hypokalemia

Risk Factor Adjusted Odds Ratio (aOR) 95% Confidence Interval (CI) Source
Women 2.22 1.74-2.83 nih.gov
Non-Hispanic Blacks 1.65 1.31-2.08 nih.gov
Underweight 4.33 1.34-13.95 nih.gov

Furthermore, studies have shown that standard potassium supplementation may not be sufficient to correct hypokalemia in all patients receiving hydrochlorothiazide therapy. nih.gov

Studies on Metabolic Disturbances

Thiazide diuretics are known to be associated with several metabolic disturbances beyond their effects on potassium. patsnap.comnih.gov

Thiazide diuretics have been shown to impair glucose tolerance and potentially increase the risk of new-onset diabetes. nih.gov While the exact mechanisms were historically unclear, research points towards a multifactorial process. One prevailing theory linked the risk to thiazide-induced hypokalemia. nih.gov

However, more recent studies on hydrochlorothiazide suggest a significant role for the gut microbiome in mediating these metabolic effects. nih.gov It was found that hydrochlorothiazide consumption led to insulin resistance and impaired glucose tolerance. nih.gov This effect was demonstrated to be mediated by the gut microbiota, which, when altered by the drug, produced an excess of LPS, leading to systemic inflammation and metabolic dysfunction. nih.gov

Besides potassium, this compound can cause imbalances in other critical electrolytes, notably sodium and magnesium. patsnap.com

Hyponatremia (Low Sodium) : This is a significant adverse effect, particularly in older populations. A study conducted in a primary care setting found that among patients taking a thiazide diuretic, 13.7% developed hyponatremia. The risk was found to be significantly associated with increased age. nih.gov

Hypomagnesemia (Low Magnesium) : The drug's action on the kidneys also facilitates the excretion of magnesium. patsnap.compatsnap.com

Table 2: Frequency of Electrolyte Abnormalities in Patients on Thiazide Diuretics

Electrolyte Abnormality Frequency in Patients Source
Hyponatremia 13.7% nih.gov
Hypokalemia 8.5% nih.gov

These findings underscore the importance of monitoring a range of electrolytes during therapy with thiazide diuretics like this compound. patsnap.com

Phototoxicity and Dermatological Manifestations

Research specifically investigating the phototoxicity and dermatological manifestations of this compound is limited. However, as a member of the thiazide diuretic class and a sulfonamide derivative, its potential for such effects can be contextualized within the known toxicological profiles of these drug categories. Thiazide diuretics are recognized for their photosensitizing properties, which can lead to various skin reactions upon exposure to ultraviolet (UV) radiation. cnodes.caresearchgate.netactasdermo.org

The underlying mechanism for the photosensitivity of thiazide diuretics is believed to involve the absorption of UV radiation by the drug molecule accumulated in the skin. nih.gov This absorption can lead to the formation of reactive oxygen species (ROS), which in turn can cause cellular damage to lipids, proteins, and DNA, manifesting as phototoxic reactions. cnodes.cajocmr.orgmdpi.com The chemical structure of thiazides, which includes a sulfonamide group and halogen atom substituents, contributes to their photosensitizing activity. cnodes.ca

Clinical manifestations of photosensitivity related to thiazide diuretics can be diverse. actasdermo.org They can range from exaggerated sunburn-like reactions to eczematous rashes, and in some cases, subacute lupus-like reactions. actasdermo.org As a sulfonamide-containing drug, there is also a potential for a range of cutaneous adverse reactions. dermnetnz.orgwyndly.comwisdomlib.orgwikipedia.org While many adverse reactions to sulfonamides are not allergic in nature, hypersensitivity reactions are a notable concern and are more common with sulfonamide antibiotics. dermnetnz.orgacpjournals.org

The most common dermatological reaction to sulfonamide drugs is a maculopapular rash, which may appear one to two weeks after initiation of the drug. dermnetnz.orgnih.gov Other potential manifestations are outlined in the table below.

Table 1: Potential Dermatological Manifestations Associated with Sulfonamide-Containing Drugs (Note: This table represents general findings for the sulfonamide class of drugs, not specifically for this compound.)

Manifestation TypeDescription
Maculopapular/Morbilliform RashThe most common reaction, characterized by flat, red areas on the skin covered with small confluent bumps. dermnetnz.orgnih.gov
Drug-induced PhotosensitivitySkin reaction resulting from the interaction between the drug and ultraviolet (UV) radiation. cnodes.cadermnetnz.org
Urticaria (Hives)Raised, itchy welts on the skin, typically occurring shortly after drug administration. dermnetnz.org
Fixed Drug EruptionWell-defined, round or oval patches of redness and swelling, sometimes with blistering, that recur at the same site upon re-exposure to the drug. dermnetnz.org
AngioedemaSwelling of the deeper layers of the skin, often around the eyes and lips. dermnetnz.org
Erythema NodosumRed, painful lumps, typically on the shins. dermnetnz.org

It is important to reiterate that while this compound belongs to these classes of drugs, the specific incidence and nature of its phototoxic and dermatological effects have not been well-documented in publicly available research.

Predictive Toxicology and Risk Assessment

Predictive toxicology utilizes computational models to forecast the potential adverse effects of chemicals, including pharmaceuticals, without the need for extensive laboratory testing. wyndly.comnih.govnih.gov This field is integral to modern drug development and chemical risk assessment, aiming to identify potential hazards early in the discovery phase. frontiersin.orgupatras.gr There are no specific predictive toxicology models or risk assessments for this compound found in the reviewed scientific literature. Therefore, this section will outline the general principles and methodologies that would be applied to a compound like this compound.

The primary goal of predictive toxicology is to establish a relationship between the chemical structure of a compound and its biological activity, including toxicity. nih.gov This is often achieved through in silico methods, which are computer-based simulations and models. nih.gov These approaches are gaining traction as alternatives to animal testing due to ethical considerations, cost, and time efficiency. fu-berlin.de

Key in silico approaches in predictive toxicology include:

Quantitative Structure-Activity Relationships (QSAR): QSAR models are statistical models that correlate the physicochemical properties of a series of compounds with their biological activities or toxicities. nih.gov These models can predict the toxicity of a new chemical based on its structural similarity to compounds with known toxicity data. frontiersin.org

Structural Alerts: These are specific molecular substructures or functional groups that are known to be associated with particular types of toxicity, such as mutagenicity or carcinogenicity. nih.gov Software programs can screen chemical structures for the presence of these alerts.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are mathematical representations of the absorption, distribution, metabolism, and excretion (ADME) processes of a chemical in the body. cdc.govfrontiersin.org These models can predict the concentration of a compound and its metabolites in various organs over time, which is crucial for assessing target organ toxicity. cdc.govfrontiersin.org

Read-Across: This approach involves predicting the toxicity of a substance by using data from a structurally similar chemical. frontiersin.org It is based on the assumption that similar structures will have similar biological activities.

Risk assessment is a systematic process to evaluate the potential for adverse health effects from exposure to a chemical. cdc.gov It generally involves four steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization. cdc.gov Predictive toxicology models can inform several of these steps. For instance, QSAR and structural alert analyses can help in hazard identification, while PBPK modeling is a powerful tool for exposure assessment, as it can estimate internal dose metrics. cdc.govfrontiersin.org

Table 2: Overview of In Silico Methods in Predictive Toxicology

MethodPrincipleApplication in Risk Assessment
Quantitative Structure-Activity Relationship (QSAR)Correlates chemical structure with biological activity/toxicity using statistical models. nih.govHazard identification; predicting various toxicity endpoints. nih.gov
Structural AlertsIdentifies molecular substructures associated with known toxicities. nih.govEarly screening for potential hazards like mutagenicity. nih.gov
Physiologically Based Pharmacokinetic (PBPK) ModelingSimulates the ADME of a chemical in the body to predict internal concentrations. cdc.govExposure assessment; dose-response assessment by linking external exposure to internal target dose. frontiersin.org
Read-AcrossUses data from structurally similar compounds to predict the properties of a target chemical. frontiersin.orgFilling data gaps for hazard identification when specific data is unavailable.

For a compound like this compound, a predictive toxicological assessment would involve building or applying models that consider its specific chemical features, such as the sulfonamide group and the benzothiadiazine structure. These models would aim to predict endpoints relevant to its drug class, including potential for phototoxicity, hepatotoxicity, and nephrotoxicity. However, without specific studies on this compound, any such assessment remains theoretical. The development and validation of these models rely on the availability of high-quality experimental data, which appears to be lacking for this particular compound. frontiersin.orgfu-berlin.de

Drug Interaction Research with Benzylhydrochlorothiazide

Pharmacokinetic Drug Interactions

Pharmacokinetic interactions involve alterations in the absorption, distribution, metabolism, or excretion (ADME) of a drug. msdmanuals.commerckmanuals.com These changes can modify the concentration and persistence of a drug at its site of action. msdmanuals.com

The pharmacokinetic profile of a drug describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion. mhmedical.com When two or more drugs are administered concurrently, one may alter the ADME of another. nih.gov

Thiazide diuretics, the class to which Benzylhydrochlorothiazide belongs, are primarily eliminated from the body by the kidneys, with a significant portion excreted unchanged in the urine. drugbank.com This mechanism of excretion can lead to interactions with other drugs that share the same elimination pathways. For instance, thiazides may decrease the renal excretion of certain drugs, potentially leading to higher serum levels and an increased risk of toxicity. drugbank.com An example of this is the interaction with lithium; thiazide diuretics can reduce the renal clearance of lithium, increasing its concentration and the risk of toxicity.

Conversely, some drugs can affect the absorption and efficacy of thiazides. Nonsteroidal anti-inflammatory drugs (NSAIDs), for example, can reduce the diuretic and antihypertensive effects of thiazides. patsnap.com A study investigating the interaction between hydrochlorothiazide (B1673439) and the NSAID indomethacin (B1671933) found no significant impact on the pharmacokinetics of hydrochlorothiazide itself, though it is known that NSAIDs can diminish the therapeutic response to chlorothiazide. nih.gov

The Cytochrome P450 (CYP) enzyme system is a superfamily of enzymes that are central to the metabolism of a vast number of drugs and other foreign substances (xenobiotics). wikipedia.orgnih.gov These enzymes, located primarily in the liver, are responsible for Phase I metabolic reactions, which typically involve oxidation, reduction, or hydrolysis. plos.orglongdom.org The human genome contains numerous CYP genes, with the CYP1, CYP2, and CYP3 families being the most important for drug metabolism, accounting for the breakdown of approximately 70-80% of all drugs in clinical use. nih.govmdpi.comnih.gov

Drug-drug interactions frequently involve the CYP450 system. mdpi.com A drug can act as an inhibitor or an inducer of a specific CYP enzyme. Inhibition of an enzyme can decrease the metabolism of other drugs that are substrates for that enzyme, leading to increased plasma concentrations and potential toxicity. nih.gov Conversely, induction can increase the rate of metabolism, potentially reducing the efficacy of a co-administered drug. merckmanuals.com

While the CYP450 system is a major source of pharmacokinetic interactions for many medications, specific research detailing the role of these enzymes in the metabolism of this compound or its potential to inhibit or induce CYP enzymes is not extensively documented in the available literature. Thiazide diuretics are generally excreted largely unchanged by the kidneys, suggesting that extensive hepatic metabolism via CYP enzymes is not their primary route of elimination. drugbank.com

Pharmacodynamic Drug Interactions

Pharmacodynamic interactions occur when one drug alters the pharmacological effect of another. nih.gov These interactions can happen when drugs act on the same receptor or physiological pathway, leading to effects that may be additive, synergistic, or antagonistic. msdmanuals.comnih.gov

The combination of drugs can result in different types of pharmacodynamic effects:

Additive effects occur when the combined effect of two drugs is equal to the sum of their individual effects. nih.gov

Synergistic effects are when the combined effect is greater than the sum of the individual effects.

Antagonistic effects happen when one drug reduces or opposes the effect of another. msdmanuals.com

For this compound, these effects are observed in various interactions. The concurrent use with other antihypertensive medications often results in an additive or synergistic blood pressure-lowering effect. patsnap.com In contrast, the co-administration of Nonsteroidal Anti-inflammatory Drugs (NSAIDs) can have an antagonistic effect, reducing the diuretic and antihypertensive efficacy of this compound. patsnap.com An additive adverse effect can be seen when laxatives or corticosteroids are used with this compound, as both can increase potassium loss, exacerbating the risk of hypokalemia. patsnap.com

The co-administration of this compound with other classes of antihypertensive drugs is a common strategy in managing hypertension. This approach often leads to an enhanced therapeutic effect due to additive or synergistic mechanisms. patsnap.com However, this also necessitates careful monitoring to adjust therapy as needed. patsnap.com

Table 1: Interactions of this compound with Other Antihypertensive Agents

Co-administered Antihypertensive AgentType of InteractionPotential Clinical OutcomeCitation
ACE InhibitorsAdditive/SynergisticEnhanced blood pressure-lowering effect. patsnap.com
Beta-BlockersAdditive/SynergisticIncreased antihypertensive effect. patsnap.com
Angiotensin II Receptor Blockers (ARBs)Additive/SynergisticEnhanced blood pressure reduction. Can be found in combination products. medscape.com
Potassium-Sparing DiureticsPharmacodynamicCounteracts potassium loss caused by thiazides, but requires cautious use to prevent hyperkalemia. patsnap.com

A primary function of this compound is its action on the kidneys to increase the excretion of sodium and water, which also affects the balance of other electrolytes like potassium. patsnap.com This action is the basis for several clinically significant drug interactions that can lead to electrolyte disturbances such as hypokalemia (low potassium) and hyponatremia (low sodium). nih.govijbcp.com These imbalances can be particularly concerning in certain patient populations, such as the elderly. ijbcp.com

Table 2: Drug Interactions with this compound Affecting Electrolyte Balance

Co-administered AgentElectrolyte AffectedType of InteractionPotential Clinical OutcomeCitation
CorticosteroidsPotassiumAdditiveExacerbated risk of hypokalemia. patsnap.com
Laxatives (stimulant type)PotassiumAdditiveIncreased risk of significant potassium loss. patsnap.com
Digitalis Glycosides (e.g., Digoxin)PotassiumPharmacodynamicThiazide-induced hypokalemia increases the risk of digitalis toxicity. patsnap.com
Potassium SupplementsPotassiumPharmacodynamicUsed to counteract thiazide-induced potassium loss, but requires monitoring. patsnap.com
Amphotericin BPotassiumAdditiveIncreased risk of hypokalemia. drugbank.com

In Vitro and In Vivo Drug Interaction Study Designs

Specific, publicly documented in vitro and in vivo drug interaction study designs exclusively for this compound are not available in the reviewed scientific literature. However, the investigation of a compound's drug-drug interaction (DDI) potential follows a structured approach recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA). clinicaltrials.govevitachem.com This approach is designed to identify if the investigational drug is a substrate, inhibitor, or inducer of key metabolic enzymes or drug transporters.

In Vitro Study Designs

The goal of in vitro studies is to screen for potential interactions early in the drug development process. These assays help determine whether more definitive in vivo studies are necessary. patsnap.com For a compound like this compound, this would typically involve a series of standardized assays.

A representative, though illustrative, summary of the types of in vitro studies that would be conducted is presented below.

Study Type Objective System Used Typical Parameters Measured
Metabolic Phenotyping To identify the primary enzymes (e.g., Cytochrome P450s) responsible for the drug's metabolism.Human liver microsomes, recombinant human CYP enzymes.Rate of metabolite formation.
Enzyme Inhibition To determine if the drug can inhibit major CYP enzymes, which could slow the metabolism of other drugs.Human liver microsomes with probe substrates for specific CYPs.IC50 (concentration causing 50% inhibition), Ki (inhibition constant).
Enzyme Induction To assess if the drug can increase the production of CYP enzymes, potentially speeding up the metabolism of other drugs.Freshly cultured human hepatocytes.Changes in mRNA levels and enzyme activity.
Transporter Interaction To evaluate if the drug is a substrate or inhibitor of key drug transporters (e.g., P-gp, OATP1B1).Membrane vesicles or cells overexpressing the transporter.Transport rates, inhibition constants.

In Vivo Study Designs

Should in vitro results suggest a potential for clinically significant interactions, dedicated in vivo studies are performed, typically in human volunteers. nih.gov These studies are designed to confirm the interaction and quantify its effect on drug exposure (pharmacokinetics).

An illustrative outline of a potential in vivo study design is as follows:

Study Design Element Description
Study Type Open-label, two-period, fixed-sequence crossover study.
Population Healthy adult volunteers.
Treatment Periods Period 1: Administration of a single dose of a probe drug (a known substrate of the enzyme of interest). Period 2: Administration of this compound for several days to reach steady-state, followed by co-administration of the probe drug.
Pharmacokinetic Sampling Serial blood samples are collected over 24-48 hours after administration of the probe drug in each period.
Primary Endpoints Area Under the Curve (AUC) and Maximum Concentration (Cmax) of the probe drug. A significant change (e.g., >25%) in these parameters between periods would indicate a drug interaction.

Physiologically Based Pharmacokinetic (PBPK) Modeling for Interaction Prediction

There is no specific, publicly available information on the use of Physiologically Based Pharmacokinetic (PBPK) modeling for this compound.

PBPK modeling is a sophisticated computational technique that simulates the absorption, distribution, metabolism, and excretion (ADME) of drugs in a virtual human body. patsnap.commedchemexpress.com These models integrate data from in vitro studies with human physiological data to predict how a drug will behave in the body and to anticipate potential drug-drug interactions without conducting extensive clinical trials. upertis.ac.idkegg.jp

For a drug like this compound, a PBPK model would be constructed using the following steps:

Model Building : A base model would be created incorporating the drug's physicochemical properties (e.g., molecular weight, solubility) and in vitro data on its metabolism and transporter affinity.

Model Verification : The model's predictions would be compared against observed clinical pharmacokinetic data for this compound when administered alone to ensure its accuracy.

Interaction Simulation : The verified model would then be used to simulate the effects of co-administering other drugs. For example, the model could predict how an inhibitor of a specific CYP enzyme would increase the plasma concentration of this compound. kegg.jp

PBPK modeling is a powerful tool that can help refine dosing recommendations and inform drug labels about potential interactions, ultimately contributing to safer medication use. patsnap.comkegg.jp

Future Directions and Emerging Research Avenues for Benzylhydrochlorothiazide

Advanced Therapeutic Applications and Repurposing Research

While primarily known for its diuretic and antihypertensive effects, emerging research suggests new therapeutic possibilities for benzylhydrochlorothiazide through drug repurposing, which offers the advantage of working with compounds that have well-established pharmacokinetic and safety profiles. nih.govoup.com

A significant area of investigation is its potential anticancer activity. A quantitative high-throughput screening of a large library of clinically approved drugs identified this compound as having antiproliferative effects in thyroid cancer cells. nih.govoup.com This discovery opens the door for further preclinical and potentially clinical studies to validate these findings and elucidate the underlying mechanisms. nih.gov The study highlighted that drugs with non-classic chemotherapy modes of action could be repurposed, accelerating the development of new cancer therapies. nih.govoup.com

Another novel application that has been explored through computational methods is the potential of this compound as an inhibitor of SARS-CoV-2's nsp16 2'-O-methyltransferase. semanticscholar.org This enzyme is crucial for viral replication and its inhibition could represent a therapeutic strategy against COVID-19. semanticscholar.org Virtual screening studies have ranked this compound among other drugs as a potential candidate for repurposing, warranting further experimental validation. semanticscholar.org

Additionally, research has noted the association of this compound with the management of disseminated superficial actinic porokeratosis (DSAP), a skin condition, although this is primarily in the context of drug-induced triggers. mdpi.com Further investigation is needed to understand this relationship and its therapeutic implications.

Table 1: Investigational Repurposing of this compound

Investigational Area Research Finding Potential Implication Supporting Evidence
Oncology Identified as having antiproliferative activity in thyroid cancer cell lines through high-throughput screening. nih.govoup.com Potential for repurposing as an anticancer agent, possibly in combination therapies for thyroid cancer. nih.gov Quantitative high-throughput screening data. nih.govoup.com
Virology Identified in silico as a potential inhibitor of SARS-CoV-2 nsp16 2'-O-methyltransferase. semanticscholar.org Could be explored as a repurposed therapeutic for COVID-19, pending experimental validation. semanticscholar.org Virtual screening and molecular docking studies. semanticscholar.org
Dermatology Associated with the development of disseminated superficial actinic porokeratosis (DSAP). mdpi.com Understanding the mechanism could provide insights into the pathophysiology of DSAP and potential therapeutic interventions. Clinical case reports and reviews. mdpi.com

Novel Drug Delivery Systems and Formulations Research

Research into novel drug delivery systems for this compound aims to enhance its therapeutic efficacy, improve patient compliance, and potentially reduce side effects. One area of exploration is the development of transdermal drug delivery systems. google.comgoogle.com These systems, which can involve a blend of polymers in a pressure-sensitive adhesive matrix, offer the potential for controlled, sustained release of the drug through the skin. google.comgoogle.com This approach could maintain steady plasma concentrations, avoiding the peaks and troughs associated with oral administration, and may improve the drug's delivery profile. google.com The use of soluble polyvinylpyrrolidone (B124986) in such systems is being investigated to prevent drug crystallization, a common challenge in transdermal formulations. google.com

Further research in this area could focus on optimizing the polymer composition and penetration enhancers to achieve desired release kinetics and bioavailability for this compound.

Integration of Multi-Omics Data in Pharmacological Research

The integration of multi-omics data, including genomics, proteomics, and metabolomics, is a burgeoning field with the potential to revolutionize our understanding of drug action and response. For diuretics like this compound, pharmacogenomics can help identify genetic variations that influence a patient's response to treatment. nih.gov For instance, research on the broader class of thiazide diuretics has explored how genetic markers can predict the antihypertensive and metabolic effects of these drugs. nih.gov

Future research could specifically focus on identifying genetic polymorphisms that affect the efficacy and side-effect profile of this compound. This could involve genome-wide association studies (GWAS) to correlate specific genetic markers with treatment outcomes. Integrating these genomic data with metabolomic profiles, which can reveal changes in metabolic pathways in response to the drug, would provide a more comprehensive picture of its pharmacological effects. google.com This multi-omics approach is crucial for advancing towards more personalized treatment strategies. google.com

Development of Personalized Medicine Approaches

Personalized medicine aims to tailor medical treatment to the individual characteristics of each patient. google.com For this compound, this involves moving beyond a "one-size-fits-all" approach to hypertension management. The development of personalized medicine for this compound is closely linked to the integration of multi-omics data.

By identifying patients who are genetically predisposed to a favorable response or at higher risk for adverse effects, clinicians could make more informed prescribing decisions. google.com For example, if specific biomarkers are identified that predict the hyperglycemic or phototoxic potential of this compound in certain individuals, alternative therapies could be chosen for those patients. researchgate.netscience.gov Research into the genetic basis of drug response will be instrumental in creating algorithms and clinical decision support tools that guide the personalized use of this compound. google.com

Innovative Computational and Artificial Intelligence Applications in Drug Discovery

Computational and artificial intelligence (AI) tools are increasingly being used to accelerate drug discovery and development. justia.comacs.org For this compound, these technologies can be applied in several ways. As previously mentioned, virtual screening has already been used to identify its potential as a SARS-CoV-2 inhibitor. semanticscholar.org

Predict new therapeutic targets: By analyzing vast biological datasets, AI algorithms may identify novel proteins or pathways that are modulated by this compound, suggesting new therapeutic indications.

Design novel derivatives: Computational chemistry can be used to design and predict the properties of new derivatives of this compound with enhanced efficacy or improved safety profiles. solubilityofthings.com

Optimize clinical trial design: AI can help in identifying patient populations most likely to benefit from this compound, thereby optimizing the design of clinical trials and increasing the likelihood of success.

The application of these innovative computational methods holds the promise of unlocking the full therapeutic potential of established drugs like this compound. acs.org

Q & A

Q. What are the validated synthetic pathways for Benzylhydrochlorothiazide, and how can reaction yields be optimized in laboratory settings?

this compound (C₁₄H₁₄ClN₃O₄S₂, CAS 1824-50-6) is synthesized via multi-step reactions involving sulfonamide formation and cyclization. Key intermediates include benzylamine derivatives and chlorinated precursors. Optimization strategies include:

  • Catalyst selection : Use of anhydrous aluminum chloride to enhance electrophilic substitution efficiency.
  • Temperature control : Maintaining sub-100°C conditions during cyclization to minimize side reactions.
  • Purification methods : Recrystallization from ethanol-water mixtures to achieve >95% purity .

Q. What experimental models are recommended for assessing this compound’s diuretic efficacy?

Preclinical studies typically use:

  • Rodent models : Sprague-Dawley rats with induced hypertension, monitoring urine output and electrolyte balance over 4–8 weeks.
  • Dosage variables : 2–10 mg/kg/day, adjusted based on creatinine clearance rates.
  • Control groups : Placebo-administered cohorts and positive controls (e.g., hydrochlorothiazide) to benchmark efficacy .

Q. Which analytical techniques are suitable for quantifying this compound in biological matrices?

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 270 nm.
  • Mass Spectrometry (LC-MS/MS) : MRM transitions m/z 388 → 259 for enhanced specificity in plasma/serum.
  • Validation parameters : Include linearity (1–100 ng/mL), recovery rates (>85%), and inter-day precision (<10% RSD) .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic effects (e.g., hyperglycemia risk) be resolved in meta-analyses?

Contradictions arise from heterogeneity in trial designs. Mitigation strategies include:

  • Subgroup stratification : Segregate data by patient demographics (e.g., diabetic vs. non-diabetic cohorts).
  • Dose-response analysis : Evaluate glucose changes at 2 mg vs. 10 mg doses to identify thresholds for adverse effects.
  • Sensitivity testing : Exclude studies with confounding variables (e.g., concurrent sulfonylurea use) .

Q. What methodologies are employed to study the drug’s interaction with renal potassium channels?

  • Patch-clamp electrophysiology : Direct measurement of channel inhibition in HEK293 cells expressing ROMK channels.
  • Molecular docking simulations : Use Schrödinger Suite to model binding affinities at the channel’s cytoplasmic domain.
  • In vivo validation : Knockout rodent models to confirm target specificity .

Q. How can isotopic labeling (e.g., deuterated this compound) enhance pharmacokinetic studies?

Deuterated analogs (e.g., [²H₅]-Benzylhydrochlorothiazide) enable:

  • Tracer studies : Quantify drug distribution using LC-MS/MS without endogenous interference.
  • Metabolic profiling : Identify phase I/II metabolites via isotopic fragmentation patterns.
  • Stability assays : Compare degradation rates in hepatic microsomes .

Q. What experimental designs are critical for evaluating rare adverse effects (e.g., porokeratosis exacerbation)?

  • Case-control studies : Retrospective analysis of dermatological records in patients on long-term therapy.
  • Immunohistochemistry : Assess keratinocyte maturation markers (e.g., filaggrin) in biopsy samples.
  • Cohort monitoring : Track lesion progression in immunosuppressed models to isolate drug-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.